molecular formula C10H10N2O2 B055210 methyl 4-amino-1H-indole-6-carboxylate CAS No. 121561-15-7

methyl 4-amino-1H-indole-6-carboxylate

Cat. No. B055210
M. Wt: 190.2 g/mol
InChI Key: DJZJHJRWIVNSIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to methyl 4-amino-1H-indole-6-carboxylate involves various strategies, including the Japp-Klingemann reaction and Fischer indolization reaction, starting with compounds like 1-aminonaphthalene to construct related indole derivatives through a sequence of chemical transformations (Itoh et al., 1992). Another approach involves Ullmann-type intramolecular amination using CuI-K3PO4-DMF systems under mild conditions to efficiently synthesize N-alkylated and N-arylated derivatives of related compounds (Melkonyan et al., 2008).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by single-crystal X-Ray diffraction analysis, revealing detailed geometrical configurations and intermolecular interactions. For instance, compounds structurally related to methyl 4-amino-1H-indole-6-carboxylate exhibit specific hydrogen bonding and weak interactions, such as C-H···O, C-H···π, and π···π interactions, which are crucial for their stability and reactivity (Kukuljan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-amino-1H-indole-6-carboxylate derivatives involves a variety of reactions, including cycloadditions, annulations, and substitution reactions, which are pivotal for creating complex molecules. For example, reactions with aryl isocyanates, isothiocyanates, and cyanamides lead to the formation of pyrimido[5,4-b]indole derivatives, showcasing the compound's versatility in synthetic chemistry (Shestakov et al., 2009).

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
    • They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, they might be used in drug synthesis processes or biological assays .
    • The outcomes of these applications also vary. For instance, some indole derivatives have shown promising results in inhibiting the growth of cancer cells .
  • Antiviral Research

    • Indole derivatives have shown potential as antiviral agents .
    • Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
    • The methods of application typically involve in vitro testing against specific viruses .
    • The outcomes of these applications include the discovery of potential new antiviral drugs .
  • Inhibitor of Botulinum Neurotoxin

    • Indole derivatives can act as inhibitors of botulinum neurotoxin .
    • Botulinum neurotoxin is a protein produced by the bacterium Clostridium botulinum, and it is the most potent neurotoxin known. Inhibitors of this toxin could have potential therapeutic applications .
  • Antibacterial Agents

    • Indole derivatives can also serve as antibacterial agents .
    • Antibacterial agents are substances that inhibit the growth of bacteria. The development of new antibacterial agents is crucial in the fight against antibiotic-resistant bacteria .
  • CB2 Cannabinoid Receptor Ligands

    • Indole derivatives can act as ligands for the CB2 cannabinoid receptor .
    • The CB2 receptor is one of the two main types of cannabinoid receptors in the body. Ligands for this receptor could have potential applications in the treatment of pain, inflammation, and other conditions .
  • Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Indole derivatives can act as inhibitors of the hepatitis C virus NS5B polymerase .
    • The NS5B polymerase is an enzyme that is crucial for the replication of the hepatitis C virus. Inhibitors of this enzyme could potentially be used in the treatment of hepatitis C .
  • Tryptophan Dioxygenase Inhibitors

    • Indole derivatives can be used as reactants for the preparation of tryptophan dioxygenase inhibitors .
    • Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme could have potential therapeutic applications .
  • Anticancer Immunomodulators

    • Indole derivatives can also serve as reactants for the preparation of pyridyl-ethenyl-indoles, which are potential anticancer immunomodulators .
    • Immunomodulators are substances that help to regulate the immune system. Anticancer immunomodulators could potentially enhance the body’s immune response against cancer cells .
  • Cytotoxic Agents

    • Indole derivatives can be used as reactants for the preparation of cytotoxic agents against multidrug-resistant cancer cells .
    • Cytotoxic agents are substances that are toxic to cells. They are often used in chemotherapy to kill cancer cells .
  • Inhibitor for β-Tryptase

    • Indole derivatives can be used as reactants for the preparation of inhibitors for β-tryptase .
    • β-Tryptase is an enzyme that is released during an allergic reaction. Inhibitors of this enzyme could potentially be used in the treatment of allergic reactions .

Safety And Hazards

While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Indole derivatives, including “methyl 4-amino-1H-indole-6-carboxylate”, have attracted increasing attention in recent years due to their various biologically vital properties . They have the potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

methyl 4-amino-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZJHJRWIVNSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557891
Record name Methyl 4-amino-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-1H-indole-6-carboxylate

CAS RN

121561-15-7
Record name Methyl 4-amino-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 4-[(E)-2-(dimethylamino)ethenyl]-3,5-dinitrobenzoate (19.3 g) in ethyl acetate (200 mL) was added 5% palladium on carbon (1.5 g). The mixture was placed under 45 PSI H2 and shaken overnight. The mixture was filtered through celite and concentrated. The residue was dissolved in CH2Cl2 to which was added ((1:1) H2O:conc. HCl (250 mL)). The resulting solids were collected by filtration, dissolved in ethyl acetate and washed with 2N NaOH. The ethyl acetate layer with anhydrous magnesium sulfate, filtered and concentrated to give 7.4 g if the title compound: 1H NMR (CDCl3) δ 3.91, 4.01, 6.51, 7.09, 7.27, 8.40.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two

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